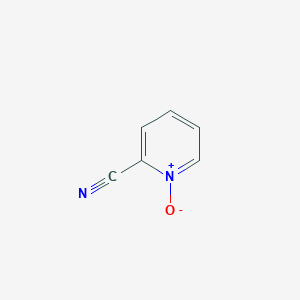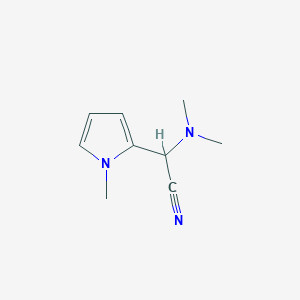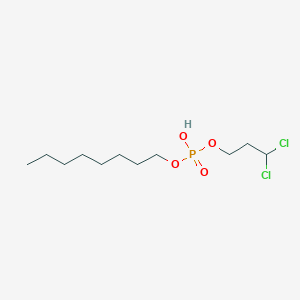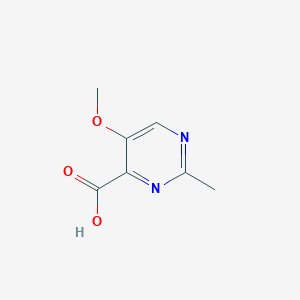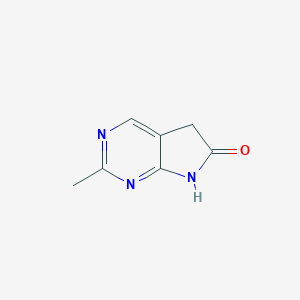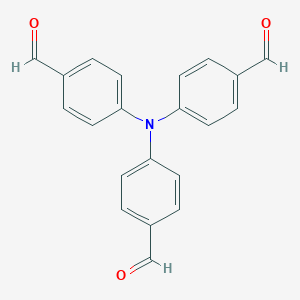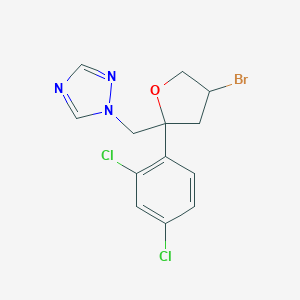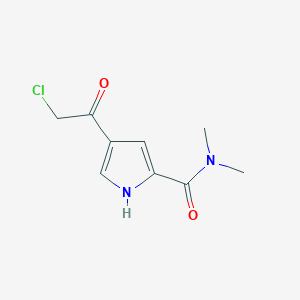
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, also known as CACP, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC activity, without affecting other enzymes or proteins. This specificity makes this compound a valuable tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
将来の方向性
There are several future directions for research on 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogs of this compound with improved solubility and potency. Another area of research is the investigation of the role of this compound in the regulation of gene expression in cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer detection warrants further investigation. Overall, the unique structure and potential applications of this compound make it an exciting area of research in the field of medicinal chemistry.
合成法
The synthesis of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves the reaction of 2-chloroacetyl chloride with N,N-dimethylpyrrole-2-carboxamide in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer detection. Additionally, this compound has been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
115027-25-3 |
|---|---|
分子式 |
C9H11ClN2O2 |
分子量 |
214.65 g/mol |
IUPAC名 |
4-(2-chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)7-3-6(5-11-7)8(13)4-10/h3,5,11H,4H2,1-2H3 |
InChIキー |
WSSZRRBRPFAACD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
正規SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
同義語 |
1H-Pyrrole-2-carboxamide, 4-(chloroacetyl)-N,N-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



